molecular formula C21H18FN3O5 B11273403 Ethyl 2-(1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Ethyl 2-(1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Cat. No.: B11273403
M. Wt: 411.4 g/mol
InChI Key: KQCXNPUMZGQRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[1-(4-FLUOROPHENYL)-4-METHOXY-6-OXO-1,6-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(4-FLUOROPHENYL)-4-METHOXY-6-OXO-1,6-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE typically involves a multi-step process. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl and methoxy groups. The final step involves the esterification of the benzoate group.

    Preparation of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of Fluorophenyl and Methoxy Groups: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the methoxy group can be added through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the benzoate group using ethanol and a catalytic amount of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(4-FLUOROPHENYL)-4-METHOXY-6-OXO-1,6-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

ETHYL 2-[1-(4-FLUOROPHENYL)-4-METHOXY-6-OXO-1,6-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(4-FLUOROPHENYL)-4-METHOXY-6-OXO-1,6-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

ETHYL 2-[1-(4-FLUOROPHENYL)-4-METHOXY-6-OXO-1,6-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE can be compared with other pyridazine derivatives:

    ETHYL 2-[1-(4-CHLOROPHENYL)-4-METHOXY-6-OXO-1,6-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    ETHYL 2-[1-(4-METHOXYPHENYL)-4-METHOXY-6-OXO-1,6-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE: Similar structure but with a methoxyphenyl group instead of a fluorophenyl group.

The uniqueness of ETHYL 2-[1-(4-FLUOROPHENYL)-4-METHOXY-6-OXO-1,6-DIHYDROPYRIDAZINE-3-AMIDO]BENZOATE lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties.

Properties

Molecular Formula

C21H18FN3O5

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 2-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18FN3O5/c1-3-30-21(28)15-6-4-5-7-16(15)23-20(27)19-17(29-2)12-18(26)25(24-19)14-10-8-13(22)9-11-14/h4-12H,3H2,1-2H3,(H,23,27)

InChI Key

KQCXNPUMZGQRCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.